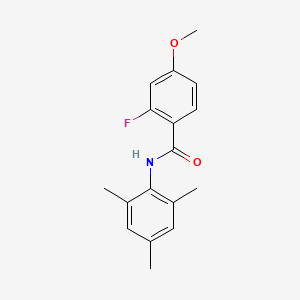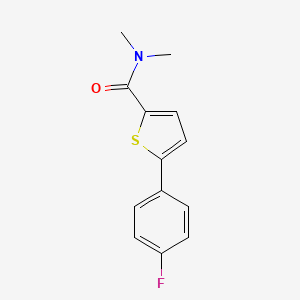![molecular formula C18H21NO4S B7475977 (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid, also known as TTPA or TTPA-2, is a synthetic compound that has been widely used in scientific research. It is a non-peptide inhibitor of the protease thrombin, which plays an important role in blood coagulation.
作用机制
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid inhibits thrombin by binding to its active site and preventing it from cleaving fibrinogen to form fibrin. This prevents the formation of blood clots. This compound is a non-competitive inhibitor of thrombin, which means that it does not compete with the substrate for binding to the active site.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which is important in preventing the formation of blood clots. This compound has also been shown to inhibit the proliferation of smooth muscle cells, which is important in preventing the development of atherosclerosis. This compound has been shown to have antioxidant properties, which may be important in preventing oxidative stress-induced damage.
实验室实验的优点和局限性
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of thrombin, which makes it useful in studying the role of thrombin in blood coagulation. Another advantage is that it is a non-peptide inhibitor, which makes it more stable than peptide inhibitors. However, one limitation is that it is a synthetic compound, which may limit its use in studying the role of natural compounds in thrombin inhibition.
未来方向
There are a number of future directions for the use of (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid in scientific research. One direction is the development of more potent and selective thrombin inhibitors. Another direction is the exploration of the use of this compound in the treatment of thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. Additionally, the antioxidant properties of this compound may be explored in the treatment of oxidative stress-induced damage.
合成方法
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with L-phenylalanine methyl ester hydrochloride, followed by the reaction with sodium hydroxide and then with sulfuric acid. The final product is purified by recrystallization.
科学研究应用
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has been extensively used in scientific research as a thrombin inhibitor. Thrombin is a serine protease that plays a key role in blood coagulation. Inhibition of thrombin is an important therapeutic strategy for the treatment of various thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. This compound has been shown to be a potent inhibitor of thrombin, and its use has been explored in the treatment of these disorders.
属性
IUPAC Name |
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-9-13(2)17(14(3)10-12)24(22,23)19-16(18(20)21)11-15-7-5-4-6-8-15/h4-10,16,19H,11H2,1-3H3,(H,20,21)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMIVWAVHHDPJU-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)


![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)


![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)
![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)



![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)